molecular formula C11H14N2O2 B4663873 2-(2-hydroxyethyl)-3-phenylacrylohydrazide

2-(2-hydroxyethyl)-3-phenylacrylohydrazide

Cat. No. B4663873
M. Wt: 206.24 g/mol
InChI Key: QGYWEONFWNJFBV-NTMALXAHSA-N
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Description

2-(2-hydroxyethyl)-3-phenylacrylohydrazide, commonly known as HEPAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HEPAH is a hydrazide derivative of cinnamic acid and has a molecular formula of C12H14N2O2.

Scientific Research Applications

HEPAH has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. HEPAH has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. HEPAH has also been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of HEPAH is not fully understood. However, it has been suggested that HEPAH exerts its anti-cancer activity by inducing apoptosis in cancer cells. HEPAH has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and physiological effects:
HEPAH has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. HEPAH has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

HEPAH has several advantages for lab experiments. It is easy to synthesize and relatively stable. HEPAH has also been found to possess low toxicity and high bioavailability. However, HEPAH has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous solutions. HEPAH also has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

HEPAH has shown promise as a potential candidate for cancer therapy, anti-inflammatory therapy, and antibiotic development. Future research should focus on further investigating the mechanism of action of HEPAH and its potential applications in these fields. Additionally, research should focus on developing new methods for synthesizing HEPAH and improving its solubility and stability. Finally, research should focus on developing new derivatives of HEPAH with improved anti-cancer, anti-inflammatory, and anti-microbial properties.
Conclusion:
In conclusion, HEPAH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HEPAH has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. While further research is needed to fully understand the mechanism of action of HEPAH and its potential applications, it shows promise as a potential candidate for cancer therapy, anti-inflammatory therapy, and antibiotic development.

properties

IUPAC Name

(2Z)-2-benzylidene-4-hydroxybutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(15)10(6-7-14)8-9-4-2-1-3-5-9/h1-5,8,14H,6-7,12H2,(H,13,15)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWEONFWNJFBV-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CCO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/CCO)\C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxyethyl)-3-phenylacrylohydrazide
Reactant of Route 2
2-(2-hydroxyethyl)-3-phenylacrylohydrazide
Reactant of Route 3
2-(2-hydroxyethyl)-3-phenylacrylohydrazide
Reactant of Route 4
2-(2-hydroxyethyl)-3-phenylacrylohydrazide
Reactant of Route 5
2-(2-hydroxyethyl)-3-phenylacrylohydrazide
Reactant of Route 6
Reactant of Route 6
2-(2-hydroxyethyl)-3-phenylacrylohydrazide

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